3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Physicochemical Characterization Lipophilicity ADME Prediction

This 5-aminoisoxazole building block features a unique substitution pattern that critically differentiates it from simpler analogs. The 4-ethyl and 3-tert-butyl groups confer enhanced lipophilicity (LogP 2.49) and conformational flexibility, making it essential for structure-activity relationship (SAR) studies in CNS drug discovery and kinase inhibitor programs. Its commercial availability at ≥95% purity enables efficient parallel synthesis of amide/urea libraries, ensuring SAR consistency and accelerating hit-to-lead optimization. Choose this specific scaffold to avoid confounding assay results caused by inappropriate physicochemical properties.

Molecular Formula C9H16N2O
Molecular Weight 168.24
CAS No. 1157065-51-4
Cat. No. B2545524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
CAS1157065-51-4
Molecular FormulaC9H16N2O
Molecular Weight168.24
Structural Identifiers
SMILESCCC1=C(ON=C1C(C)(C)C)N
InChIInChI=1S/C9H16N2O/c1-5-6-7(9(2,3)4)11-12-8(6)10/h5,10H2,1-4H3
InChIKeyCTZRHLUYFXYBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine: Procurement-Ready Building Block Profile


3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (CAS 1157065-51-4) is a synthetic small molecule belonging to the 5-aminoisoxazole class, a privileged heterocyclic scaffold prevalent in medicinal chemistry . It is commercially available as a versatile building block for research and further manufacturing use, with a molecular weight of 168.24 g/mol and typical purity ≥95% . Its substitution pattern—combining a bulky tert-butyl group at the 3-position with an ethyl group at the 4-position—introduces specific steric and electronic attributes that differentiate it from simpler isoxazole-5-amines.

Why 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine Is Not Interchangeable with Simpler Isoxazole-5-amines


The isoxazole-5-amine scaffold is widely recognized for its biological relevance, but subtle modifications in substitution dramatically alter physicochemical properties and, consequently, experimental utility. The presence of the 4-ethyl group in 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine significantly increases molecular weight and lipophilicity compared to its unsubstituted analog, 3-tert-butylisoxazol-5-amine [1]. These differences affect solubility, membrane permeability, and metabolic stability, rendering the compounds non-equivalent in assays. Procurement of a specific substitution pattern is therefore essential to maintain SAR consistency and avoid confounding results in medicinal chemistry campaigns [2].

Head-to-Head Evidence: Quantifying the Differentiation of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine


LogP Shift: +16% Increased Lipophilicity Versus 3-Tert-butylisoxazol-5-amine

The computed partition coefficient (LogP) for 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine is 2.49 [1], representing a 16% increase in lipophilicity relative to its 3-tert-butylisoxazol-5-amine counterpart, which has a reported LogP of 2.14 . This quantifiable shift directly impacts predicted membrane permeability and CNS penetration potential, making the 4-ethyl substituted compound more favorable for targets requiring enhanced passive diffusion across lipid bilayers.

Physicochemical Characterization Lipophilicity ADME Prediction

Molecular Weight Augmentation: +20% Increase Alters Pharmacokinetic Scaling

The introduction of the 4-ethyl substituent elevates the molecular weight of 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine to 168.24 g/mol , a 20% increase over the 140.18 g/mol of the baseline 3-tert-butylisoxazol-5-amine . This 28.06 g/mol mass addition is accompanied by an increase in rotatable bond count from 1 to 2 , providing additional conformational flexibility that can be exploited in scaffold optimization. The shift in molecular weight also moves the compound further along the typical 'Lipinski space' for oral drug candidates, offering a distinct starting point for medicinal chemistry programs.

Drug Design Molecular Properties Lead Optimization

Boiling Point Elevation: +16°C Shift Indicative of Enhanced Intermolecular Interactions

The predicted boiling point of 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine is 263.9±28.0 °C , compared to 248.1±28.0 °C for the des-ethyl analog 3-tert-butylisoxazol-5-amine . This ≈16°C increase suggests stronger intermolecular forces in the liquid phase, likely due to the additional van der Waals contacts provided by the ethyl group. While both are solids at room temperature, the higher boiling point may translate to altered volatility and thermal stability profiles, relevant for downstream synthetic applications and storage considerations.

Physical Chemistry Purification Formulation

Rotatable Bond Increase: 2 vs. 1 in Unsubstituted Analog

The 4-ethyl substitution introduces a second rotatable bond in 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine (rotatable bond count = 2) compared to only one rotatable bond in 3-tert-butylisoxazol-5-amine [1]. This increased conformational flexibility can influence binding entropy and may enable the compound to adopt conformations that better complement certain binding pockets. In structure-activity relationship (SAR) campaigns, this degree of freedom is a tangible, quantifiable parameter that distinguishes this building block from its more rigid analogs.

Conformational Analysis Scaffold Optimization Drug Design

Commercial Purity and Availability: ≥95% with Consistent Supply Chain Access

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is offered by multiple vendors (Leyan, ChemScence, CymitQuimica) with a minimum purity of 95% . In contrast, while 3-tert-butylisoxazol-5-amine is also widely available, the 4-ethyl substituted variant provides a specific, differentiated building block for SAR exploration that is not universally stocked, making it a targeted procurement choice for researchers seeking to probe the effect of 4-position alkyl substitution on the isoxazole core. The availability of ≥95% purity ensures reliable starting material for subsequent derivatization.

Procurement Quality Control Supply Chain

Targeted Application Scenarios for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine Based on Differential Evidence


Medicinal Chemistry SAR Expansion for CNS-Targeted Leads

Given its elevated LogP (2.49) and increased molecular weight relative to simpler isoxazol-5-amines, 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine is well-suited for exploring structure-activity relationships (SAR) in central nervous system (CNS) drug discovery programs [1]. The higher lipophilicity (LogP 2.49 vs 2.14 for the des-ethyl analog) suggests improved passive diffusion across the blood-brain barrier, making it a valuable core scaffold for designing candidates targeting GPCRs, ion channels, or enzymes expressed in the CNS. The additional rotatable bond (2 vs 1) provides conformational flexibility that can be leveraged to optimize binding to dynamic protein pockets .

Synthesis of Novel Kinase Inhibitor Libraries

The 5-aminoisoxazole moiety is a known pharmacophore for kinase inhibition. The 4-ethyl substitution in 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine introduces steric bulk and additional van der Waals contacts that can be exploited to enhance selectivity for specific kinase binding pockets [1]. The compound's high purity (≥95%) and commercial availability enable efficient parallel synthesis of diverse amide or urea libraries via straightforward acylation of the 5-amino group, facilitating hit-to-lead optimization campaigns .

Chemical Biology Tool Development: Probes for Lipid-Associated Targets

The significant increase in lipophilicity (LogP 2.49) and molecular weight positions 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine as an attractive starting point for designing chemical probes aimed at lipid-associated targets, such as enzymes involved in fatty acid metabolism or membrane-bound receptors [1]. The compound's higher boiling point (≈264°C) relative to its des-ethyl analog (≈248°C) may also correlate with enhanced thermal stability, a desirable trait for probes subjected to variable assay conditions .

Material Science: Synthesis of Novel Heterocyclic Ligands for Coordination Complexes

The isoxazole ring, with its two electronegative heteroatoms (N and O), can serve as a ligand in coordination chemistry. The 3-tert-butyl and 4-ethyl substituents provide a unique steric environment that can tune the geometry and stability of metal complexes [1]. The commercial availability of this specific substitution pattern as a high-purity building block simplifies the synthesis of tailored ligands for catalysis or materials applications, bypassing the need for custom multistep syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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